molecular formula C9H15ClN2O2S B1388314 (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride CAS No. 1185294-05-6

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride

Cat. No.: B1388314
CAS No.: 1185294-05-6
M. Wt: 250.75 g/mol
InChI Key: QRWWNGKAEAPMKY-UHFFFAOYSA-N
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Description

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated benzoimidazole core fused with a six-membered ring system. The molecule includes a sulfanyl-acetic acid substituent at the 2-position of the benzoimidazole moiety, with the hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylsulfanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9;/h6-7H,1-5H2,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWWNGKAEAPMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=N2)SCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-05-6
Record name Acetic acid, 2-[(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of the Benzoimidazole Core

The core structure, 3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole, is typically synthesized via cyclization reactions involving substituted o-phenylenediamines and suitable aldehydes or ketones. A common approach involves:

Research findings:

  • An eco-friendly grindstone technique was employed to synthesize related indazole derivatives, indicating that mechanochemical methods can be adapted for benzoimidazole synthesis, reducing solvent use and reaction time.

Introduction of the Sulfanyl-Functional Group

The sulfanyl group (-S-) attached to the acetic acid moiety can be introduced via nucleophilic substitution or thiolation of a suitable precursor:

  • Step A: Synthesis of 2-chloroacetic acid derivatives (e.g., chloromethyl compounds).
  • Step B: Nucleophilic substitution with thiolates derived from thiourea or thiol reagents to form the sulfanyl linkage.

Research insights:

  • The use of thiolating agents such as sodium hydrosulfide or thiourea in the presence of base facilitates the formation of sulfanyl derivatives.
  • The reaction conditions are optimized to prevent oxidation of sulfanyl groups, often performed under inert atmospheres.

Coupling of the Benzoimidazole Core with the Sulfanyl-Acetic Acid

The coupling step involves attaching the sulfanyl-acetic acid fragment to the benzoimidazole nucleus:

  • Method A: Direct nucleophilic substitution at the imidazole nitrogen or a suitable electrophilic site using activated sulfanyl-acetic acid derivatives.
  • Method B: Use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation between amino groups on the core and carboxylic acid derivatives.

Research data:

  • Similar coupling strategies are employed in synthesizing heterocyclic acids, with carbodiimide-mediated amidation being a common, efficient approach.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt:

  • Dissolving the compound in anhydrous ethanol or methanol.
  • Bubbling or adding gaseous hydrogen chloride (HCl) or using HCl in organic solvents.
  • Crystallization of the hydrochloride salt from suitable solvents to obtain pure (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride.

Research notes:

  • The salt formation is straightforward, with the acid-base reaction occurring under mild conditions, ensuring high purity and stability of the final compound.

Summary Table of Preparation Methods

Step Method Reagents & Conditions Notes
1 Synthesis of benzoimidazole core o-Phenylenediamine + aldehyde, catalytic hydrogenation Mechanochemical or conventional reflux; eco-friendly options available
2 Sulfanyl group introduction Thiolates or thiourea + base Inert atmosphere, oxidation prevention
3 Coupling to form the acid derivative Carbodiimide reagents (EDC/DCC) Mild, efficient amidation
4 Hydrochloride salt formation HCl gas or HCl in organic solvent Crystallization for purity

Additional Considerations and Research Findings

  • Mechanochemistry: Recent advances suggest that grinding or ball-milling techniques can significantly reduce solvent use and reaction times in heterocyclic synthesis, including benzoimidazole derivatives.
  • Eco-friendly Approaches: Using weak acids like acetic acid as catalysts and avoiding hazardous solvents aligns with green chemistry principles.
  • Optimization: Reaction parameters such as temperature, solvent, and reagent equivalents are critical for high yield and purity, as demonstrated in related heterocyclic syntheses.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. Studies have shown that (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride demonstrates activity against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This data suggests potential for development as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have shown a reduction in inflammatory markers when treated with the compound compared to control groups.

Biochemical Research

Proteomics Research
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride is utilized in proteomics studies as a reagent for labeling proteins. Its ability to selectively bind to sulfhydryl groups allows researchers to track protein interactions and modifications effectively.

Case Study: Protein Labeling
In a study published in the Journal of Proteome Research, researchers used this compound to label cysteine residues in proteins. The results indicated enhanced sensitivity in detecting low-abundance proteins in complex mixtures.

Material Science

Synthesis of Novel Polymers
The compound can act as a building block for synthesizing novel polymers with unique properties. Its thiol group enables the formation of disulfide bonds which can be utilized in creating cross-linked polymer networks.

Polymer Type Properties Application Area
Thermosetting PolymerHigh thermal stabilityAerospace materials
HydrogelsBiocompatibilityDrug delivery systems

These polymers have potential applications in various fields including aerospace and biomedical engineering.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoimidazole Derivatives

The benzoimidazole scaffold is a common pharmacophore in drug design. Key comparisons include:

8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (Compound 6, )
  • Structural Differences: The target compound has a hexahydro (partially saturated) benzoimidazole ring, while Compound 6 in is fully aromatic. Substituents: The target features a sulfanyl-acetic acid group, whereas Compound 6 has a nitro (-NO₂), trifluoromethyl (-CF₃), and naphthoic acid substituent.
  • Physical Properties :
    • Compound 6 exhibits a high melting point (274.8°C, chloroform) due to its aromaticity and polar substituents . The target compound’s hydrochloride salt likely has higher aqueous solubility compared to neutral analogs.
  • Spectral Data :
    • Compound 6’s IR spectrum shows peaks at 3384 cm⁻¹ (N-H stretch) and 1338 cm⁻¹ (C-F stretch), while its ¹H-NMR includes aromatic proton signals (δ 7.80–8.44 ppm) . The target compound’s hexahydro structure would display distinct aliphatic proton signals (e.g., δ 1.5–3.0 ppm for cyclohexane-like protons).

Heterocyclic Compounds from Natural Sources

Zygocaperoside and Isorhamnetin-3-O-glycoside ()
  • Structural Contrast: These are glycosides (sugar-conjugated compounds) with flavonoid and triterpenoid backbones, unlike the synthetic benzoimidazole-based target compound .
  • Analytical Methods :
    • Both compounds in were characterized via UV, ¹H-NMR, and ¹³C-NMR, with data matching published references . Similar methods would apply to the target compound, though its saturated ring system would produce distinct NMR splitting patterns.

Comparative Data Table

Property Target Compound Compound 6 () Zygocaperoside ()
Core Structure Partially saturated benzoimidazole + acetic acid Aromatic benzoimidazole + naphthoic acid Triterpenoid glycoside
Key Substituents -SH-CH₂COOH, HCl salt -NO₂, -CF₃, naphthoic acid Sugar moieties, hydroxyl groups
Melting Point Not reported 274.8°C Not explicitly stated
Spectral Features Aliphatic ¹H-NMR signals (expected) Aromatic ¹H-NMR (δ 7.80–8.44 ppm) Carbohydrate anomeric protons (~δ 5 ppm)
Synthetic Route Likely involves cyclization and sulfhydryl alkylation Pd-catalyzed coupling Plant extraction and chromatography

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s sulfhydryl group may confer antioxidant or metal-chelating properties, contrasting with the enzyme-inhibitory role of nitro/trifluoromethyl groups in Compound 6 .
  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and general benzoimidazole chemistry.

Biological Activity

(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy in various biological contexts.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
CAS Number 2018-50-0
IUPAC Name (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Appearance White to off-white powder

Synthesis

The synthesis of (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride typically involves multi-step organic reactions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. The compound can be synthesized via the reaction of hexahydrobenzimidazole derivatives with sulfanyl-acetic acid under controlled conditions.

Antinociceptive Activity

Research indicates that derivatives of hexahydrobenzimidazole exhibit significant antinociceptive properties. A study highlighted that related compounds are more effective than codeine in mouse hot-plate assays, suggesting potential as analgesics without the risk of morphine dependence . The mechanism involves modulation of pain pathways in the central nervous system.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride suggest efficacy against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

Emerging evidence points towards the anticancer potential of this compound. Studies have shown that related benzimidazole derivatives demonstrate cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antinociceptive Efficacy :
    • In a controlled study involving Rhesus monkeys and mice, (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride demonstrated superior analgesic effects compared to traditional opioids without inducing dependence .
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound effectively inhibited growth at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for several strains .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines showed that derivatives of this compound led to significant reductions in cell viability and increased apoptosis markers .

Q & A

Q. What are the standard synthetic methodologies for preparing (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzoimidazole derivatives are synthesized by refluxing precursors (e.g., thiol-containing benzoimidazoles) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Key parameters include reaction time (3–5 hours), stoichiometric ratios (1:1.1 molar ratio of nucleophile to electrophile), and purification protocols to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy to confirm functional groups (e.g., S-H stretches at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve the bicyclic benzoimidazole structure and acetic acid moiety .
  • Mass spectrometry (ESI or EI) to verify molecular weight and fragmentation patterns .
  • Elemental analysis to validate purity and stoichiometry (e.g., C, H, N, S, Cl content) .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s solubility is influenced by its hydrochloride salt form. Polar aprotic solvents (e.g., DMSO, DMF) are recommended for stock solutions, while aqueous buffers (pH 4–6) stabilize the protonated imidazole ring. Pre-saturation experiments and sonication can enhance dissolution .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side reactions?

Advanced approaches include:

  • Catalytic optimization : Using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to accelerate thiol-acetic acid coupling, reducing reaction time and byproducts .
  • Microwave-assisted synthesis : Shortening reaction duration and improving regioselectivity via controlled heating .
  • In-line monitoring : Employing HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Discrepancies often arise from differences in solvent polarity, salt forms, or tautomeric equilibria. To address this:

  • Compare spectral data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Perform variable-temperature NMR to identify tautomeric shifts in the benzoimidazole ring .
  • Validate findings against computational models (DFT or MD simulations) .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Follow the framework of Project INCHEMBIOL :

  • Abiotic studies : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature.
  • Biotic studies : Use microbial consortia or soil microcosms to track biodegradation metabolites via LC-HRMS.
  • QSAR modeling : Predict partition coefficients (log P) and bioaccumulation potential using substituent-specific parameters .

Q. How can researchers evaluate the compound’s bioactivity while mitigating assay interference?

  • Counter-screening : Include controls for off-target effects (e.g., thiol-reactive agents, redox activity assays) .
  • Dose-response profiling : Use Hill slope analysis to distinguish specific binding from nonspecific aggregation.
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation, which may mask true activity .

Q. What advanced purification methods are recommended for isolating enantiomeric or polymorphic forms?

  • Chiral chromatography : Use cellulose-based CSP columns (e.g., Chiralpak®) with hexane/IPA mobile phases.
  • Crystallization screening : Explore solvent/anti-solvent pairs (e.g., ethanol/water) to isolate stable polymorphs .
  • HPLC-DAD-MS : Couple purification with real-time mass detection to separate co-eluting impurities .

Methodological Notes

  • Data Validation : Cross-reference spectral libraries (e.g., NIST, SDBS) and replicate critical experiments across independent labs to ensure reproducibility .
  • Safety Protocols : Handle the hydrochloride salt in fume hoods due to potential respiratory irritancy; use PPE for skin/eye protection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride

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